{3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride is a chemical compound notable for its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines an oxadiazole ring with a morpholine moiety, which may contribute to its biological activity. Understanding its synthesis, properties, and applications is crucial for researchers in the field.
This compound can be classified under the category of oxadiazole derivatives, which are known for their diverse biological activities. The specific structural components include:
The molecular formula is , and it has a molecular weight of approximately 284.29 g/mol. Its systematic name reflects its complex structure, indicating the presence of both oxadiazole and morpholine functionalities.
The synthesis of {3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride typically involves several key steps:
These methods may vary slightly depending on specific laboratory protocols or industrial production techniques aimed at maximizing efficiency and scalability .
The molecular structure of {3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 284.29 g/mol |
IUPAC Name | {3-[3-(Morpholin-4-carbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride |
InChI Key | InChI=1S/C13H16N4O3/c1-6(14)10-8(13(15)12(17)11(6)9(18)7(2)5)3/h2-5H2,1H3,(H,10,11,14) |
This information provides insight into its chemical identity and helps in predicting its reactivity and interactions in biological systems.
{3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride can undergo several chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor it for specific applications .
The mechanism of action for {3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets:
Further research is needed to clarify these mechanisms through detailed pharmacological studies .
The physical properties of {3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride include:
Property | Value |
---|---|
Appearance | White crystalline solid |
Solubility | Soluble in water and organic solvents |
Melting Point | Not specified |
Chemical properties such as stability under various conditions (pH levels, temperature variations) are critical for its application in research and pharmaceutical formulations .
{3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride has several potential applications in scientific research:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7